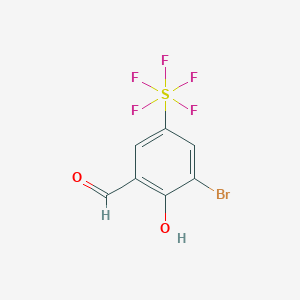

3-Bromo-5-formyl-4-hydroxyphenylsulphur pentafluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Isotope Analysis and Oxygen Extraction

The use of bromine pentafluoride in the extraction of oxygen from oxides and silicates for isotopic analysis has been demonstrated. Bromine pentafluoride serves as an effective reagent for the quantitative liberation of oxygen, offering advantages over other methods due to its better oxygen yields, which decrease systematic errors in isotopic composition. This makes it particularly useful in geochronology and climate studies (Clayton & Mayeda, 1963).

Enhancing Solid-State Emission

Research into the postfunctionalization of poly(3-hexylthiophene) (P3HT) has shown that various functional groups can significantly influence the optical and photophysical properties of poly(thiophene)s. This includes an extensive enhancement in the solid-state fluorescence yield for certain polymers, which is beneficial for the development of advanced photonic and electronic materials (Li, Vamvounis, & Holdcroft, 2002).

Synthesis of Rosuvastatin Precursors

A concise and efficient approach for synthesizing key pyrimidine precursors used in the production of rosuvastatin has been reported. This involves a highly efficient preparation of functionalized 5-methylpyrimidine, which is crucial for developing cholesterol-lowering medications (Šterk, Časar, Jukič, & Košmrlj, 2012).

Polysulfate and Polysulfonate Synthesis

Bifluoride salts have been identified as powerful catalysts for the sulfur(VI) fluoride exchange reaction between aryl silyl ethers and aryl fluorosulfates or alkyl sulfonyl fluorides. This catalytic method enables the practical production of polysulfates and polysulfonates with high molecular weight, narrow polydispersity, and excellent functional group tolerance, marking a significant advancement in the synthesis of potentially valuable engineering polymers (Gao et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3-bromo-2-hydroxy-5-(pentafluoro-λ6-sulfanyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF5O2S/c8-6-2-5(16(9,10,11,12)13)1-4(3-14)7(6)15/h1-3,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJZMVWTWWYAKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)S(F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-formyl-4-hydroxyphenylsulphur pentafluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2835072.png)

![2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2835076.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)

![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2835086.png)

![4-{[(3Z)-5-(4-ethylphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B2835090.png)

![2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B2835092.png)